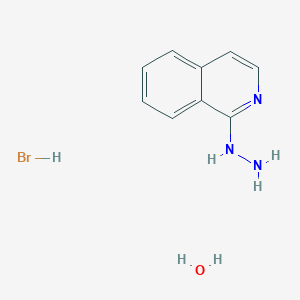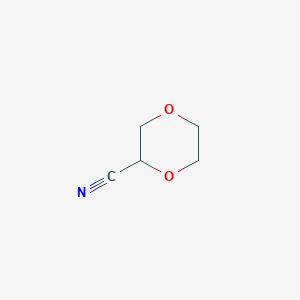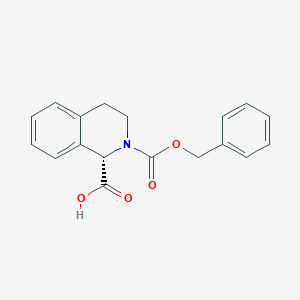
(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide
Overview
Description
(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C17H22BrNO2 and a molecular weight of 352.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide typically involves the reaction of (2-Methoxy-1-methylethyl)amine with 3-phenoxybenzyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways within cells. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to alterations in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrochloride
- (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine sulfate
- (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine acetate
Uniqueness
(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications where other similar compounds may not be as effective. For example, the hydrobromide salt form may offer better solubility and stability compared to other salt forms .
Properties
IUPAC Name |
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16;/h3-11,14,18H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLPEVQHSHDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-32-9 | |
| Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-3-phenoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059929.png)
![6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B3059930.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059931.png)
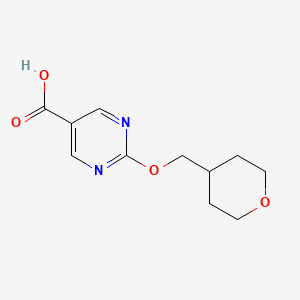
![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)
![[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B3059938.png)
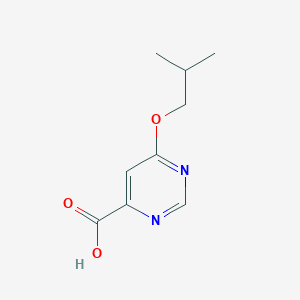
![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)
![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)
![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)
